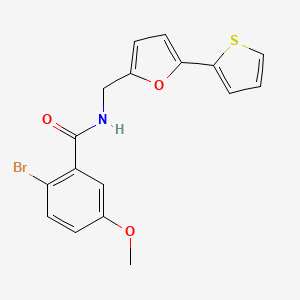

2-bromo-5-methoxy-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzamide

Description

2-Bromo-5-methoxy-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzamide is a benzamide derivative featuring a brominated methoxy-substituted aromatic ring linked to a furan-thiophene hybrid moiety via a methylene bridge. This structure combines halogenation (bromine), electron-donating methoxy groups, and heterocyclic systems (furan and thiophene), which are common in bioactive molecules targeting enzymes, receptors, or microbial pathways .

Properties

IUPAC Name |

2-bromo-5-methoxy-N-[(5-thiophen-2-ylfuran-2-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14BrNO3S/c1-21-11-4-6-14(18)13(9-11)17(20)19-10-12-5-7-15(22-12)16-3-2-8-23-16/h2-9H,10H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZNIWZCZGNRIOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Br)C(=O)NCC2=CC=C(O2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14BrNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-5-methoxy-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzamide typically involves multiple steps:

Bromination: The starting material, 5-methoxybenzamide, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide to introduce the bromine atom at the 2-position.

Methoxylation: The methoxy group is introduced via methylation of the hydroxyl group using methyl iodide and a base such as potassium carbonate.

Coupling Reaction: The thiophene-furan moiety is introduced through a Suzuki-Miyaura coupling reaction. This involves the reaction of a boronic acid derivative of the thiophene-furan moiety with the brominated benzamide in the presence of a palladium catalyst and a base like potassium phosphate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for precise control of reaction conditions (temperature, pressure, and reagent addition) is crucial for maintaining consistency and quality in large-scale production.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and furan rings, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can target the carbonyl group of the benzamide, using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The bromine atom can be substituted by nucleophiles (e.g., amines, thiols) in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents like tetrahydrofuran.

Substitution: Nucleophiles such as amines or thiols, often in polar aprotic solvents like dimethylformamide, with heating.

Major Products

Oxidation: Oxidized derivatives of the thiophene and furan rings.

Reduction: Reduced benzamide derivatives.

Substitution: Substituted benzamide derivatives with various nucleophiles replacing the bromine atom.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that compounds similar to 2-bromo-5-methoxy-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzamide exhibit promising anticancer properties. For instance, derivatives of benzamide have shown cytotoxic effects against various cancer cell lines. A study demonstrated that modifications to the benzamide structure can enhance its ability to induce apoptosis in cancer cells, suggesting that this compound may have similar effects due to its structural characteristics .

Case Study:

In a study involving structurally related compounds, it was found that certain derivatives had IC50 values (the concentration required to inhibit cell growth by 50%) in the low micromolar range against MCF7 breast cancer cells. This suggests potential for further exploration of this compound in anticancer drug development .

2. Antimicrobial Properties

The compound's structural features may also confer antimicrobial activity. Compounds containing thiophene and furan moieties have been reported to possess significant antibacterial and antifungal properties. For example, studies on similar benzamide derivatives showed effective inhibition against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .

Data Table: Antimicrobial Activity of Related Compounds

| Compound Name | Target Organism | MIC (µg/mL) |

|---|---|---|

| Benzamide Derivative A | Staphylococcus aureus | 15 |

| Benzamide Derivative B | Escherichia coli | 30 |

| 2-bromo Compound X | Candida albicans | 25 |

Pharmacological Applications

1. Enzyme Inhibition

The compound may act as an inhibitor for specific enzymes involved in disease pathways. Research has highlighted the potential of benzamide derivatives to inhibit kinases associated with cancer progression and other diseases. For instance, studies on related compounds targeting protein kinases have shown promising results in reducing tumor growth in vivo .

Case Study:

In vitro studies demonstrated that a structurally similar compound inhibited the activity of certain kinases by binding to their active sites, leading to reduced phosphorylation of target proteins involved in cell proliferation . This mechanism could be explored for this compound.

Materials Science Applications

1. Organic Electronics

The unique electronic properties of thiophene and furan derivatives make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of these moieties into polymer matrices can enhance charge transport properties and stability .

Data Table: Electronic Properties of Related Compounds

| Compound Name | Application | Performance Metrics |

|---|---|---|

| Thiophene-Based Polymer A | OLEDs | Luminous Efficiency: 15 cd/A |

| Furan Derivative B | OPVs | Power Conversion Efficiency: 8% |

Mechanism of Action

The mechanism of action of 2-bromo-5-methoxy-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The thiophene-furan moiety could play a role in enhancing binding affinity and specificity.

Comparison with Similar Compounds

Key Observations:

- Heterocyclic Moieties: The furan-thiophene system in the target compound contrasts with benzothiophenone (SBI-2128) or oxadiazole (LMM5). Thiophene enhances π-π stacking in enzyme binding, while oxadiazoles improve metabolic stability .

- Substituent Effects : Methoxy groups (target compound) may enhance lipophilicity and membrane permeability compared to hydroxy groups (e.g., SBI-2128), which could increase solubility but reduce bioavailability .

- Halogenation : Bromine in the target compound and analogs () may enhance binding affinity via halogen bonding with target proteins .

Anticancer Potential

- SBI Series () : Furanylbenzamide derivatives (e.g., SBI-2128, SBI-2131) inhibit SHP2, a tyrosine phosphatase implicated in leukemia. The target compound’s furan-thiophene system could similarly interact with SHP2’s allosteric pocket, though its methoxy group might alter binding kinetics .

- Antibacterial Activity () : Dibromo-methoxy/hydroxy benzamides exhibit potent activity against bacterial biofilms. The target compound’s single bromine and methoxy group may reduce potency compared to dibromo analogs but retain efficacy against Gram-positive pathogens .

Biological Activity

The compound 2-bromo-5-methoxy-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzamide is a member of the benzamide class, which has garnered attention due to its potential biological activities. The structural features, including the presence of bromine, methoxy, and thiophene-furan moieties, suggest that it may exhibit diverse pharmacological properties. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

The molecular formula for this compound is with a molecular weight of approximately 408.3 g/mol. The compound's structure includes a bromo substituent, a methoxy group, and a thiophene-furan hybrid, which are critical for its biological interactions.

Anticancer Activity

A study involving similar benzamide derivatives indicated promising results in terms of antiproliferative activity against various cancer cell lines. Specifically, one compound in the related series showed an IC50 value indicating effective inhibition of cancer cell growth . While direct studies on our compound are necessary, these findings suggest a potential for anticancer applications.

Analgesic and Anti-inflammatory Effects

Research on related compounds has shown analgesic properties, with some derivatives exhibiting significant pain relief in animal models. For instance, two synthesized derivatives from a similar class showed promising analgesic activity . This suggests that our compound may also possess similar properties worth investigating further.

Antimicrobial Activity

Compounds containing thiophene rings have been documented for their antimicrobial properties. They often demonstrate effectiveness against various pathogens including bacteria and fungi. The mechanism generally involves disruption of microbial cell membranes or interference with metabolic pathways .

Case Studies

- Analgesic Activity : In a study involving benzamide derivatives, two compounds exhibited significant analgesic effects comparable to standard analgesics. This highlights the potential therapeutic applications of this compound in pain management .

- Antiproliferative Effects : A related compound demonstrated in vitro antiproliferative activity against cancer cell lines, suggesting that our compound may also inhibit cancer cell growth through similar mechanisms .

- Antimicrobial Efficacy : A series of thiophene-based compounds were tested against various bacterial strains, showing effective inhibition. This supports the hypothesis that our compound could exhibit antimicrobial properties as well.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2-bromo-5-methoxy-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzamide?

- Methodological Answer : The synthesis typically involves multi-step reactions:

Bromination : Introduce bromine at the 5-position of 2-methoxybenzoic acid using brominating agents (e.g., Br₂ or NBS) under controlled conditions .

Amide Coupling : React the brominated intermediate with (5-(thiophen-2-yl)furan-2-yl)methylamine via carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous solvents like DCM or DMF .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization for high purity (>95%) .

- Key Considerations : Optimize reaction temperature (e.g., 0–25°C for bromination) and stoichiometry to minimize byproducts.

Q. Which spectroscopic techniques are critical for confirming the compound’s structural integrity?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR to verify substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm; aromatic protons in thiophene/furan at δ 6.5–7.5 ppm) .

- IR Spectroscopy : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and aromatic C-Br (~550–600 cm⁻¹) .

- HPLC-MS : Assess purity (>98%) and molecular ion peak (e.g., [M+H]⁺ at m/z ~430) .

Q. What functional groups in this compound contribute to its reactivity?

- Methodological Answer :

- Bromo Group : Participates in nucleophilic aromatic substitution (e.g., with amines or thiols) .

- Methoxy Group : Enhances electron density on the benzene ring, affecting electrophilic substitution patterns .

- Thiophene-Furan Moiety : Provides π-conjugation for potential interactions with biological targets (e.g., enzymes) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s biological activity?

- Methodological Answer :

Substituent Variation : Replace bromine with chloro/fluoro to modulate electronic effects; compare IC₅₀ values in bioassays .

Scaffold Hybridization : Fuse thiophene-furan with other heterocycles (e.g., pyridine) to enhance binding affinity .

Pharmacophore Mapping : Use molecular docking to identify critical interactions (e.g., hydrogen bonding with methoxy group) .

- Case Study : Analogues with 5-chloro substitution showed 3-fold higher antimicrobial activity than bromo derivatives .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

- Methodological Answer :

- Standardized Assays : Re-evaluate activity under consistent conditions (e.g., fixed cell lines, incubation time) to minimize variability .

- Meta-Analysis : Aggregate data from PubChem and independent studies to identify trends (e.g., correlation between lipophilicity and cytotoxicity) .

- Control Experiments : Include positive/negative controls (e.g., DMSO for solvent effects) to validate assay reliability .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetics?

- Methodological Answer :

- ADMET Prediction : Use tools like SwissADME to predict logP (target ~2–3 for optimal bioavailability) and CYP450 interactions .

- Molecular Dynamics (MD) : Simulate binding stability with target proteins (e.g., kinases) to prioritize derivatives with longer residence times .

- QSAR Models : Train models on existing bioactivity data to forecast potency of untested analogues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.